(3-Phenoxypropyl)hydrazine dihydrochloride
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Overview
Description
(3-Phenoxypropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a phenoxy group attached to a propyl chain, which is further linked to a hydrazine moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxypropyl)hydrazine dihydrochloride typically involves the reaction of 3-phenoxypropyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Phenoxypropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.
Scientific Research Applications
(3-Phenoxypropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Phenoxypropyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
(3-Phenoxypropyl)amine: Similar structure but with an amine group instead of hydrazine.
(3-Phenoxypropyl)hydrazine: The base form without the dihydrochloride salt.
Phenoxypropyl derivatives: Various compounds with different substituents on the phenoxypropyl chain.
Uniqueness: (3-Phenoxypropyl)hydrazine dihydrochloride is unique due to its specific combination of a phenoxy group, propyl chain, and hydrazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
(3-Phenoxypropyl)hydrazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a phenoxypropyl moiety. The unique combination of these groups suggests that the compound may exhibit diverse chemical behaviors and biological activities. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazine group is known for its ability to form hydrogen bonds, which may facilitate interactions with active sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity .
Anticancer Activity
Studies have indicated that compounds with hydrazine groups often exhibit anticancer properties. For example, a series of hydrazone derivatives have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity Data of Hydrazone Derivatives
Compound Name | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
Hydrazone A | MCF-7 | 15 | 30 | 50 |
Hydrazone B | MCF-7 | 10 | 25 | 40 |
This compound | MCF-7 | TBD | TBD | TBD |
Note: TBD indicates that further studies are needed to establish these values for this compound specifically.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazine derivatives has also been explored. In vitro studies have demonstrated their ability to inhibit protein denaturation, which is a hallmark of inflammatory responses. Compounds similar to this compound have shown promising results in reducing inflammation markers in laboratory settings.
Table 2: Anti-inflammatory Activity Results
Compound Name | Inhibition (%) |
---|---|
Hydrazone A | 70 |
Hydrazone B | 65 |
This compound | TBD |
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant potential of various hydrazine derivatives using DPPH radical scavenging assays. Compounds with similar structures exhibited significant scavenging activity, suggesting that this compound may also possess antioxidant properties .
- Cytotoxicity Screening : An investigation into the cytotoxic effects of multiple hydrazine-based compounds revealed that those with electron-donating groups showed enhanced activity against cancer cell lines. This finding implies that modification of substituents on this compound could optimize its therapeutic efficacy .
Properties
Molecular Formula |
C9H16Cl2N2O |
---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
3-phenoxypropylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;;/h1-3,5-6,11H,4,7-8,10H2;2*1H |
InChI Key |
DIHXJVIGLIJJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNN.Cl.Cl |
Origin of Product |
United States |
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